![molecular formula C11H14N2 B13468663 1-Methyl-1',2'-dihydrospiro[azetidine-3,3'-indole]](/img/structure/B13468663.png)
1-Methyl-1',2'-dihydrospiro[azetidine-3,3'-indole]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-1’,2’-dihydrospiro[azetidine-3,3’-indole] is a complex organic compound featuring a spiro linkage between an azetidine and an indole moiety. This unique structure imparts distinct chemical and physical properties, making it a subject of interest in various scientific fields, including organic chemistry, medicinal chemistry, and materials science.
Vorbereitungsmethoden
The synthesis of 1-Methyl-1’,2’-dihydrospiro[azetidine-3,3’-indole] typically involves the following steps:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Spiro Linkage Formation: The spiro linkage is formed by reacting the azetidine derivative with an indole precursor under specific conditions, such as the presence of a base or a catalyst.
Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity.
Industrial production methods may involve optimizing these steps for scalability, including the use of continuous flow reactors and automated synthesis platforms to enhance yield and efficiency .
Analyse Chemischer Reaktionen
1-Methyl-1’,2’-dihydrospiro[azetidine-3,3’-indole] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or metal hydrides, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the indole moiety, using electrophilic or nucleophilic reagents under controlled conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon . Major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
1-Methyl-1’,2’-dihydrospiro[azetidine-3,3’-indole] has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting specific diseases.
Wirkmechanismus
The mechanism by which 1-Methyl-1’,2’-dihydrospiro[azetidine-3,3’-indole] exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biological pathways, leading to desired therapeutic outcomes. The specific pathways and targets depend on the context of its application, whether in medicinal chemistry or materials science .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-1’,2’-dihydrospiro[azetidine-3,3’-indole] can be compared with similar compounds such as:
1’-Methyl-1,2-dihydrospiro[indole-3,4’-piperidine]: This compound features a piperidine ring instead of an azetidine ring, leading to different chemical properties and applications.
1’-[(4-methoxyphenyl)methyl]-1’,2’-dihydrospiro[azetidine-3,3’-indole]:
The uniqueness of 1-Methyl-1’,2’-dihydrospiro[azetidine-3,3’-indole] lies in its specific spiro linkage and the combination of azetidine and indole moieties, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H14N2 |
|---|---|
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
1'-methylspiro[1,2-dihydroindole-3,3'-azetidine] |
InChI |
InChI=1S/C11H14N2/c1-13-7-11(8-13)6-12-10-5-3-2-4-9(10)11/h2-5,12H,6-8H2,1H3 |
InChI-Schlüssel |
ZAEDSKGKPNAUMW-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CC2(C1)CNC3=CC=CC=C23 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


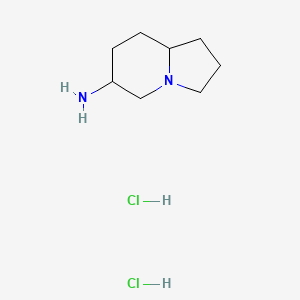
![methyl 7-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B13468593.png)
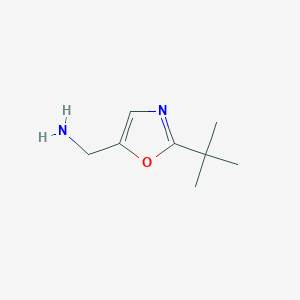
![4,4,5,5-tetramethyl-2-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13468617.png)
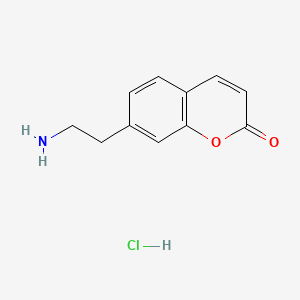
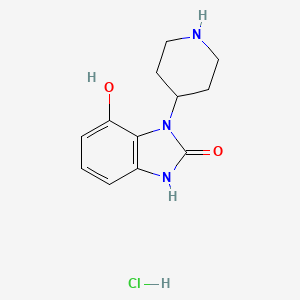
![Potassium trifluoro[3-(2-fluoroethyl)bicyclo[1.1.1]pentan-1-yl]boranuide](/img/structure/B13468640.png)
![[4-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol](/img/structure/B13468643.png)
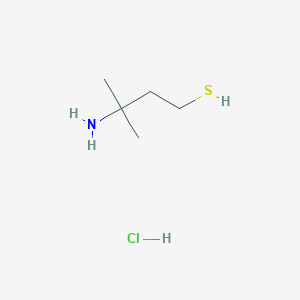
![2-[(2S,4R)-4-fluoropyrrolidin-2-yl]propan-2-ol hydrochloride](/img/structure/B13468648.png)

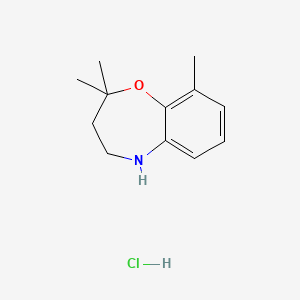
![4-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}benzoic acid hydrochloride](/img/structure/B13468668.png)

